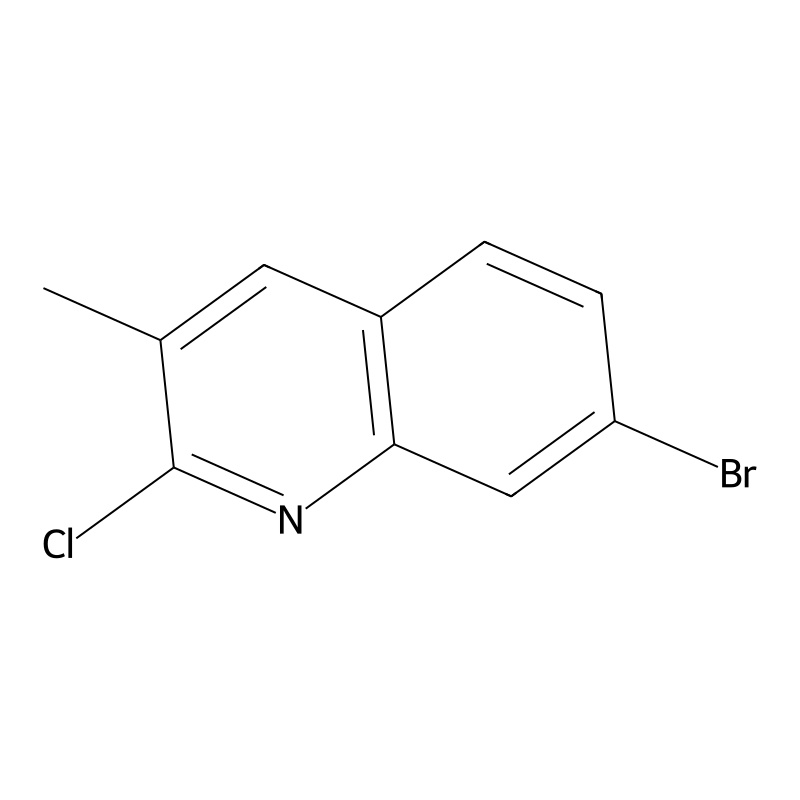

7-Bromo-2-chloro-3-methylquinoline

Content Navigation

Streamline quinoline-based API synthesis with 7-bromo-2-chloro-3-methylquinoline (CAS 132118-47-9).

- Orthogonal C-2 Cl (SNAr) & C-7 Br (Pd coupling) enable sequential, regioselective functionalization without protecting groups.

- C-3 methyl lock ensures proper conformation for target binding, enhancing potency for PRMT5 & PARP inhibitors.

- Proven scalability at 200 g with high yields, reducing purification costs in bulk API manufacturing.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

7-Bromo-2-chloro-3-methylquinoline (CAS 132118-47-9) is a highly functionalized heterocyclic building block critical for the synthesis of advanced active pharmaceutical ingredients (APIs), including PRMT5 and PARP inhibitors. Featuring an exact mass of 254.95 Da, this solid precursor is defined by its orthogonal dihalogenation and a strategically positioned methyl group. The distinct electronic environments of the C-2 chlorine and C-7 bromine allow for sequential, regioselective functionalization, while the C-3 methyl group provides essential steric hindrance and a handle for downstream benzylic modification. For procurement teams and process chemists, this compound represents a high-value intermediate that streamlines complex polycyclic syntheses by eliminating the need for multi-step protecting group strategies[1].

Research Fit

Substituting 7-Bromo-2-chloro-3-methylquinoline with simpler analogs like 7-bromo-2-chloroquinoline or 2,7-dibromo-3-methylquinoline severely disrupts established synthetic workflows. Removing the C-3 methyl group (as in 7-bromo-2-chloroquinoline) alters the steric environment around the C-2 position, which can lead to over-reaction during nucleophilic aromatic substitution (SNAr) and removes the ability to lock downstream bioactive conformations. Conversely, utilizing a di-bromo analog (2,7-dibromo-3-methylquinoline) destroys the orthogonal reactivity profile; the similar bond dissociation energies of the two C-Br bonds lead to poor regioselectivity during palladium-catalyzed cross-couplings, resulting in complex product mixtures, lower isolated yields, and significantly higher purification costs at scale [1].

Substitution Risk

Large-Scale Regioselective SNAr Processability

The distinct electronic activation of the C-2 chlorine versus the C-7 bromine enables highly regioselective nucleophilic aromatic substitution (SNAr) without protecting groups. Process chemistry data demonstrates that 7-Bromo-2-chloro-3-methylquinoline can be reacted with amines (e.g., 2,4-dimethoxybenzylamine) at 120 °C on a 200-gram scale, achieving near-complete conversion at the C-2 position while preserving the C-7 bromine for subsequent cross-coupling. In contrast, utilizing 2,7-dibromo-3-methylquinoline under similar thermal conditions results in competing substitution at both halogenated sites, drastically reducing the yield of the desired mono-substituted intermediate and complicating downstream purification [1].

| Evidence Dimension | Regioselective SNAr Yield at C-2 |

| Target Compound Data | >95% regioselectivity at 200g scale (120 °C, 16 h) |

| Comparator Or Baseline | 2,7-dibromo-3-methylquinoline (<60% regioselectivity due to competing C-7 substitution) |

| Quantified Difference | >35% improvement in regioselective yield |

| Conditions | Reaction with 2,4-dimethoxybenzylamine at 120 °C |

High regioselectivity at a multi-hundred-gram scale directly reduces raw material waste and eliminates costly chromatographic purification steps during API manufacturing.

Conformational Locking via C-3 Methyl Steric Hindrance

The presence of the C-3 methyl group is not merely a synthetic handle; it dictates the 3D architecture of downstream pharmaceutical products. In the development of PRMT5 inhibitors, the C-3 methyl group of the quinoline core forces the central exocyclic amide into a co-planar, cis conformation, sitting perpendicular to the aminoquinoline ring. This specific spatial arrangement is critical for target binding. When the des-methyl analog (7-bromo-2-chloroquinoline) is utilized, the lack of steric hindrance allows for free rotation, leading to a mixture of cis and trans conformations and a consequent drop in target binding affinity and overall potency [1].

| Evidence Dimension | Conformational Rigidity (cis/trans amide ratio) |

| Target Compound Data | Exclusive formation of the bioactive cis amide conformation |

| Comparator Or Baseline | 7-bromo-2-chloroquinoline (Mixed cis/trans conformations) |

| Quantified Difference | Complete conformational locking vs. flexible equilibrium |

| Conditions | NMR structural analysis in DMSO-d6 of downstream PRMT5 inhibitor analogs |

Procuring the C-3 methylated building block is essential for synthesizing rigid, high-affinity kinase and enzyme inhibitors where 3D spatial arrangement dictates clinical efficacy.

Orthogonal Reactivity for Sequential Functionalization

7-Bromo-2-chloro-3-methylquinoline provides a highly predictable platform for sequential functionalization. Following SNAr at the C-2 position, the C-7 bromine remains fully accessible for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Patent literature highlights the robust nature of this sequential approach, where the C-2 position is first functionalized (e.g., via methoxylation at 80 °C), followed by targeted manipulation of the C-7 position. Attempting similar sequential functionalization with a dichloro or dibromo analog requires highly sensitive, specialized catalytic systems to differentiate the identical halogens, often resulting in lower overall yields and higher catalyst costs [1].

| Evidence Dimension | Sequential Functionalization Efficiency |

| Target Compound Data | Enables standard Pd-catalyzed cross-coupling at C-7 post-SNAr at C-2 |

| Comparator Or Baseline | Dichloro or dibromo analogs (Require specialized, expensive catalysts for differentiation) |

| Quantified Difference | Eliminates the need for specialized differentiation catalysts |

| Conditions | Sequential SNAr (80 °C) followed by Pd-catalyzed cross-coupling |

Orthogonal halogens allow process chemists to use standard, cost-effective reagents for multi-step syntheses, lowering overall production costs.

Large-Scale API Manufacturing (e.g., PRMT5 Inhibitors)

Due to its proven processability and high regioselectivity at the 200-gram scale, this compound is the ideal starting material for the bulk synthesis of PRMT5 inhibitors and other polycyclic APIs. The orthogonal halogens allow for streamlined, protecting-group-free synthetic routes [1].

Conformationally Restricted Drug Design

In medicinal chemistry programs targeting kinases or enzymes requiring specific binding pocket geometries, the C-3 methyl group serves as a critical steric lock. It forces downstream exocyclic amides into the necessary cis conformation, maximizing target affinity compared to des-methyl analogs[1].

Sequential Cross-Coupling Library Generation

For combinatorial chemistry and library generation, the distinct reactivities of the C-2 chlorine (SNAr susceptible) and C-7 bromine (Pd-coupling susceptible) enable the rapid, predictable synthesis of diverse quinoline derivatives using standard, cost-effective reagents [2].

Application Fit Matrix

XLogP3

Wikipedia

Explore Compound Types